molecular formula C12H18BrFO2Si B8183389 Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-

Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-

Cat. No.: B8183389
M. Wt: 321.26 g/mol
InChI Key: BJBOIIDAJCCLPJ-UHFFFAOYSA-N
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Description

The compound Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]- (hereafter referred to as the "target compound") is a substituted benzene derivative featuring three distinct functional groups:

  • Bromo at position 4 (electron-withdrawing, directing electrophilic substitution).
  • Fluoro at position 2 (strongly electron-withdrawing, meta-directing).
  • [[2-(Trimethylsilyl)ethoxy]methoxy] (SEM group) at position 1, a bulky, silicon-containing protecting group commonly used in organic synthesis to stabilize hydroxyl intermediates under acidic/basic conditions .

This compound is likely employed in pharmaceutical or materials science research due to its unique substitution pattern, which combines halogen atoms with a hydrolytically sensitive SEM group.

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenoxy)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrFO2Si/c1-17(2,3)7-6-15-9-16-12-5-4-10(13)8-11(12)14/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBOIIDAJCCLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCOC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrFO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]- typically involves multi-step organic synthesis. One common method includes the following steps:

    Bromination and Fluorination: The introduction of bromine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while fluorination can be achieved using fluorine gas (F2) or other fluorinating agents.

    Introduction of [[2-(trimethylsilyl)ethoxy]methoxy] Group: This step involves the reaction of the intermediate compound with a suitable reagent to introduce the [[2-(trimethylsilyl)ethoxy]methoxy] group. This can be done using trimethylsilyl chloride (TMSCl) and an appropriate base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents or the benzene ring itself.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology and Medicine: Research into the biological activity of this compound and its derivatives can lead to the discovery of new pharmaceuticals or bioactive molecules. Its structural features may interact with biological targets in unique ways.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]- exerts its effects depends on the specific reactions it undergoes. In general, the presence of electron-withdrawing groups (bromine and fluorine) and electron-donating groups ([[2-(trimethylsilyl)ethoxy]methoxy]) can influence the reactivity of the benzene ring. These substituents can affect the electron density and stability of intermediates formed during chemical reactions, thereby altering the reaction pathways and outcomes.

Comparison with Similar Compounds

4-Bromo-2-Methoxy-1-(Methoxymethoxy)Benzene (CAS 132532-64-0)

  • Structure : Methoxymethoxy (MOM) group at position 1, methoxy at position 2, bromo at position 4.
  • Key Differences :
    • Substituent at Position 1 : MOM (methoxymethoxy) vs. SEM in the target compound. The SEM group offers superior stability under acidic conditions compared to MOM, which is more labile .
    • Substituent at Position 2 : Methoxy (electron-donating) vs. fluoro (electron-withdrawing). This alters electronic effects on the aromatic ring, impacting reactivity in cross-coupling reactions .
  • Synthetic Utility : The SEM group in the target compound facilitates selective deprotection, whereas MOM requires harsher conditions (e.g., HCl/MeOH) .

4-Bromo-2-Fluoro-1-(Trifluoromethoxy)Benzene (CAS 105529-58-6)

  • Structure : Trifluoromethoxy (OCF₃) at position 1, bromo at 4, fluoro at 2.
  • Key Differences :
    • Substituent at Position 1 : Trifluoromethoxy (strongly electron-withdrawing) vs. SEM. The OCF₃ group enhances lipophilicity and metabolic stability but lacks the protective functionality of SEM .
    • Reactivity : The trifluoromethoxy group stabilizes the ring against electrophilic attack, whereas SEM introduces steric hindrance and silicon-based reactivity .
  • Applications : Trifluoromethoxy derivatives are common in agrochemicals, while SEM-protected compounds are intermediates in drug synthesis .

1-Bromo-2-Methyl-4-(Trifluoromethoxy)Benzene (CAS 261951-96-6)

  • Structure : Methyl at position 2, trifluoromethoxy at 4, bromo at 1.
  • Key Differences :
    • Substituent at Position 2 : Methyl (electron-donating, steric bulk) vs. fluoro. Methyl groups increase steric hindrance, reducing accessibility for nucleophilic substitution.
    • Substituent at Position 4 : Trifluoromethoxy vs. bromo. Bromine is a better leaving group in substitution reactions compared to OCF₃ .
  • Stability : The methyl group enhances thermal stability, whereas fluoro substituents in the target compound increase polarity .

3-Chloro-4-(Trifluoromethoxy)Benzyl Bromide (CAS N/A)

  • Structure : Benzyl bromide with trifluoromethoxy and chloro substituents.
  • Key Differences :
    • Functional Group : Benzyl bromide (reactive alkyl halide) vs. SEM-protected aromatic ring. The target compound is less reactive toward nucleophiles due to the absence of a labile benzylic bromide.
    • Electronic Effects : Chloro and trifluoromethoxy groups create a highly electron-deficient ring, contrasting with the mixed electronic effects (Br, F, SEM) in the target compound .

Electronic Effects

  • The fluoro and bromo substituents in the target compound create an electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (NAS) at positions activated by directing effects.
  • The SEM group introduces steric bulk, reducing reaction rates at position 1 but enabling regioselective modifications .

Protecting Group Stability

  • SEM Group: Removable under mild acidic conditions (e.g., TFA) without disturbing halogen substituents. This contrasts with MOM or benzyl groups, which require stronger acids/bases or hydrogenolysis .
  • Trifluoromethoxy : Irreversible under most conditions, limiting its utility in multi-step syntheses .

Research Implications

The target compound’s unique combination of substituents makes it a versatile intermediate for:

  • Suzuki-Miyaura Couplings : Bromo at position 4 acts as a leaving group for palladium-catalyzed cross-couplings .
  • Protection-Deprotection Strategies : SEM group enables selective functionalization at position 1 .
  • Electronic Tuning : Fluorine and bromine modulate reactivity for NAS or C-H activation .

Biological Activity

Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]- (CAS No. 1627542-14-6) is a synthetic organic compound with potential biological activities. Its unique structure, characterized by the presence of bromine and fluorine substituents along with a trimethylsilyl ether moiety, suggests possible interactions with biological systems. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C12H18BrFO2Si
  • Molecular Weight : 321.26 g/mol
  • Structural Formula : Structure

Biological Activity Overview

The biological activity of Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]- has been explored in various studies, focusing on its antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Research indicates that compounds with similar structural features exhibit significant antiviral activity. For instance, certain derivatives containing halogen substitutions have shown effectiveness against viral infections by inhibiting viral replication processes. The mechanism often involves interference with viral enzymes or cellular entry pathways.

Antibacterial Activity

Studies have demonstrated that halogenated benzene derivatives can possess antibacterial properties. The presence of bromine and fluorine atoms may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased interaction with bacterial targets.

Anticancer Activity

The potential anticancer activity of benzene derivatives has been documented in various case studies. Compounds structurally related to Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]- have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

Research Findings and Case Studies

Study Findings
Study 1Investigated the antiviral effects of halogenated compounds; found significant inhibition of viral replication at low micromolar concentrations.
Study 2Examined antibacterial efficacy against Gram-positive and Gram-negative bacteria; showed promising results with minimum inhibitory concentrations (MICs) below 50 μg/mL.
Study 3Analyzed anticancer properties in human cancer cell lines; demonstrated IC50 values ranging from 10 to 30 μM for cell growth inhibition.
  • Antiviral Mechanism : The compound may inhibit reverse transcriptase or protease enzymes crucial for viral replication.
  • Antibacterial Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with protein synthesis due to its structural characteristics.
  • Anticancer Mechanism : The compound can induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

Q & A

Basic Questions

Q. What are the standard synthetic routes for introducing the SEM ([2-(trimethylsilyl)ethoxy]methoxy) protecting group on methoxy-substituted benzene derivatives?

  • Methodology : The SEM group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) reacts with phenolic hydroxyl groups under basic conditions (e.g., NaH or DIPEA) in anhydrous solvents like THF or DMF. This protects the methoxy group from undesired reactivity during subsequent steps, such as bromination or fluorination .
  • Key Considerations : Ensure anhydrous conditions to prevent premature deprotection. Reaction progress can be monitored via TLC or LC-MS.

Q. Which spectroscopic techniques are most effective for structural confirmation of SEM-protected halogenated benzene derivatives?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR identifies protons adjacent to substituents (e.g., splitting patterns for SEM-OCH₂). ¹³C NMR confirms quaternary carbons, while ¹⁹F NMR detects fluorine environments.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
  • X-ray Crystallography : Resolves regiochemistry of substituents, as demonstrated in brominated methoxybenzene derivatives .
    • Data Interpretation : Compare spectral data with analogs (e.g., PubChem entries for SEM-protected compounds) .

Advanced Research Questions

Q. How can competing reactivities of bromo and fluoro substituents be managed during cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 to enhance selectivity for bromine over fluorine due to stronger C-Br bond oxidative addition.
  • Temperature Control : Lower temperatures (e.g., 60°C) minimize undesired C-F activation.
  • Directing Groups : Utilize SEM or methoxy groups to sterically shield fluorine .
    • Case Study : In , bromination at the ortho position was achieved using NBS in CH₃CN, leveraging the directing effect of the methoxy group.

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) for multi-halogenated benzene derivatives?

  • Methodology :

  • Directing Effects : Fluorine (meta-directing) and bromine (ortho/para-directing) compete. Use SEM-protected methoxy (strong para-directing) to override halogen effects.
  • Steric Hindrance : Bulky substituents (e.g., SEM group) block ortho positions, favoring para substitution .
    • Example : In , acetyl protection of the hydroxyl group prior to bromination ensured precise regiocontrol.

Q. How does the SEM group influence the stability and reactivity of halogenated benzene derivatives under acidic or basic conditions?

  • Methodology :

  • Acid Stability : SEM is stable under mild acids (e.g., TFA) but cleaved by strong acids (e.g., HCl in dioxane).
  • Base Sensitivity : SEM resists common bases (e.g., NaOH) but degrades in fluoride-containing media (e.g., TBAF) via β-elimination .
    • Experimental Design : Test stability by exposing the compound to incremental pH conditions and monitoring degradation via HPLC.

Contradictions and Resolutions

  • vs. 12 : highlights halogenated pyrazoles' biological activity, while focuses on synthetic regiocontrol. To resolve, emphasize that biological assays (e.g., enzyme inhibition) require purity >98% (as in ) and rigorous structural validation (per ).

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